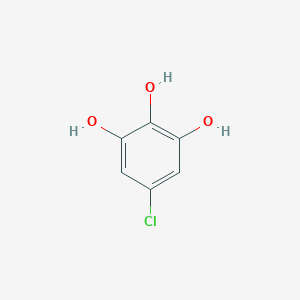
5-Chlorobenzene-1,2,3-triol
Overview
Description
5-Chlorobenzene-1,2,3-triol is an organic compound classified as a polyphenol. It features three hydroxyl groups substituted onto a benzene ring . It is also known by other names such as 1,2,3-Benzenetriol,5-chloro, 5-Chloro-1,2,3-trihydroxybenzene, 5-chloropyrogallol, and 5-Chlor-pyrogallol .
Molecular Structure Analysis
The molecular formula of 5-Chlorobenzene-1,2,3-triol is C6H5ClO3 . It is structurally similar to trihydroxybenzenes, which are organic compounds with the formula C6H3(OH)3 .Physical And Chemical Properties Analysis
5-Chlorobenzene-1,2,3-triol is a white solid with modest solubility in water . Its molecular weight is 160.55500 .Scientific Research Applications
Environmental Fate and Remediation Strategies of Chlorobenzenes : Chlorobenzenes are recognized for their environmental persistence and potential toxicity. A review by Brahushi et al. (2017) discusses the fate processes of chlorobenzenes in soil and potential remediation strategies. The study highlights that dechlorination under anaerobic conditions is a primary degradation pathway, leading to the formation of less chlorinated benzenes. The development of techniques combining dechlorination with biodegradation could offer effective remediation strategies for chlorobenzene-contaminated soils. This information could be relevant for research into 5-Chlorobenzene-1,2,3-triol, considering its structural similarity to chlorobenzenes and potential environmental impacts Brahushi, F., Kengara, F., Song, Y., Jiang, X., Munch, J., & Wang, F. (2017). Fate Processes of Chlorobenzenes in Soil and Potential Remediation Strategies: A Review. Pedosphere.
Supramolecular Chemistry and Applications of Benzene-Tricarboxamide Derivatives : Although not directly about 5-Chlorobenzene-1,2,3-triol, research by Cantekin et al. (2012) on benzene-1,3,5-tricarboxamides (BTAs) shows the importance of benzene derivatives in supramolecular chemistry. BTAs exhibit self-assembly into nanometer-sized structures stabilized by hydrogen bonding, with applications ranging from nanotechnology to biomedical fields. This study might inspire research into the supramolecular applications of 5-Chlorobenzene-1,2,3-triol, considering the potential for similar self-assembly and functional properties Cantekin, S., De Greef, T. D., & Palmans, A. (2012). Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. Chemical Society Reviews.
properties
IUPAC Name |
5-chlorobenzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRARDQBZMDMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626238 | |
| Record name | 5-Chlorobenzene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100859-41-4 | |
| Record name | 5-Chlorobenzene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2S)-1-(cyanoamino)-4-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B3044902.png)



![1H-Indol-4-amine, N-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3044908.png)


![1,1'-Biphenyl, 4-pentyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044913.png)
![1,1'-Biphenyl, 4-propyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044914.png)
![Bis[4-(methoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044917.png)
![Bis[4-(propoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044918.png)